molecular formula C8H7FN2S B8488824 (2-Amino-5-fluoro-phenylsulfanyl)acetonitrile

(2-Amino-5-fluoro-phenylsulfanyl)acetonitrile

Cat. No.: B8488824
M. Wt: 182.22 g/mol
InChI Key: IQGRAJFYJLWDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-fluoro-phenylsulfanyl)acetonitrile is a useful research compound. Its molecular formula is C8H7FN2S and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-amino-5-fluorophenyl)sulfanylacetonitrile

InChI

InChI=1S/C8H7FN2S/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2

InChI Key

IQGRAJFYJLWDAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)SCC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-amino-6-fluoro-benzothiazole (5.13 g) was stirred for 6½ h at 165-170 ° C. under nitrogen in a solution of potassium hydroxide (10.3 g) in water (20 ml). The resulting mixture was cooled to 10° C. and adjusted to pH ˜8 by adding acetic acid, keeping the temperature below 25° C. The mixture was cooled to 10° C. and ethanol (30 ml) and iodoacetonitrile (2.20 ml) were added. After stirring for 15 min acetic acid (1.8 ml) was added and approx. half of the solvent was removed in vacuo. The residue was diluted with water (150 ml) and extracted with ethyl acetate (50 ml). The extract was dried over sodium sulfate, filtered and evaporated to give the title compound as a practically pure yellow oil. Yield 4.88 g (88%); 1H-NMR (DMSO-d6), δ (ppm): 7.26-7.14 (m, 1H, Ar—H), 7.09-6.95 (m, 1H, Ar—H), 6.85-6.72 (m, 1H, Ar—H), 5.36 (br, 2H, NH2), 3.99 (s, 2CH2).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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